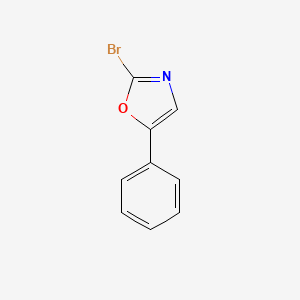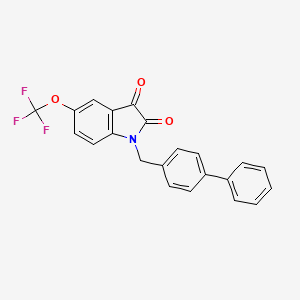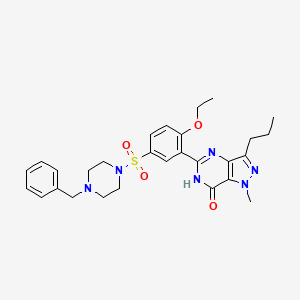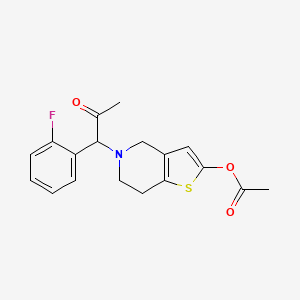
(3R)-N-(tert-ブトキシカルボニル)-3-メチル-L-グルタミン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a compound used extensively in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of carboxylic acid derivatives and is known for its stability and ease of removal under specific conditions.
科学的研究の応用
This compound is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Chemistry: Used as a protecting group for amines in multistep organic synthesis.
Biology: Facilitates the synthesis of peptides and proteins by protecting amino groups during reactions.
Medicine: Involved in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Used in the production of various chemicals and materials where controlled protection and deprotection of functional groups are required
作用機序
Target of Action
The compound is a derivative of glutamic acid, which is a key molecule in cellular metabolism and is involved in various biochemical pathways .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines . The Boc group is stable and can be removed under acidic conditions, releasing a carbocation that is stabilized by resonance . This property allows the compound to undergo transformations while protecting sensitive functional groups .
Pharmacokinetics
The Boc group increases the compound’s stability, potentially affecting its absorption and distribution . The removal of the Boc group under certain conditions could play a role in the compound’s metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of acidic conditions can lead to the removal of the Boc group . Furthermore, the compound’s stability and reactivity might be influenced by factors such as temperature and the presence of other chemicals .
準備方法
The synthesis of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
化学反応の分析
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes several types of chemical reactions, primarily involving the removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major products formed from these reactions include the free amine and carbon dioxide .
類似化合物との比較
(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is similar to other Boc-protected amino acids. it is unique in its specific structure and the stability of the Boc group under various conditions. Similar compounds include:
Di-tert-butyl dicarbonate: Used as a reagent for introducing the Boc group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions
This compound’s stability and ease of deprotection make it a valuable tool in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.
特性
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATXSXNMPLAJCZ-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)


![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)




![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
